3-(3-Amino-4-oxo-1,4-dihydropyridin-1-yl)propanoic acid
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Overview
Description
3-(3-Amino-4-oxo-1,4-dihydropyridin-1-yl)propanoic acid is a non-proteinogenic amino acid. It is structurally characterized by a pyridine ring with an amino group at the third position and a keto group at the fourth position, linked to a propanoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Amino-4-oxo-1,4-dihydropyridin-1-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-aminopyridine with ethyl acetoacetate under acidic conditions, followed by hydrolysis to yield the desired product . Another approach includes the use of 3-aminopyridine and malonic acid in the presence of a catalyst to form the compound .
Industrial Production Methods
On an industrial scale, the production of this compound involves the large-scale isolation and purification from natural sources, such as the leaves of Leucaena leucocephala . The process includes extraction, purification, and crystallization steps to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(3-Amino-4-oxo-1,4-dihydropyridin-1-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like acyl chlorides for substitution reactions .
Major Products Formed
The major products formed from these reactions include oxo derivatives, hydroxyl derivatives, and substituted amino derivatives .
Scientific Research Applications
3-(3-Amino-4-oxo-1,4-dihydropyridin-1-yl)propanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its role in enzyme inhibition and as a potential therapeutic agent.
Industry: It is used in the development of functional cosmetics and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 3-(3-Amino-4-oxo-1,4-dihydropyridin-1-yl)propanoic acid involves its interaction with molecular targets such as enzymes. For example, it inhibits tyrosinase activity by binding to the active site of the enzyme, leading to reduced melanin production . Additionally, it can induce DNA damage response pathways, resulting in the inhibition of DNA replication .
Comparison with Similar Compounds
Similar Compounds
Mimosine: A structurally similar compound with a hydroxy group instead of an amino group at the third position.
2-Amino-3-(3-hydroxy-4-oxo-1,4-dihydropyridin-1-yl)propanoic acid: Another similar compound with a hydroxyl group at the third position.
Uniqueness
3-(3-Amino-4-oxo-1,4-dihydropyridin-1-yl)propanoic acid is unique due to its specific structural features, such as the presence of an amino group at the third position and a keto group at the fourth position. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H10N2O3 |
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Molecular Weight |
182.18 g/mol |
IUPAC Name |
3-(3-amino-4-oxopyridin-1-yl)propanoic acid |
InChI |
InChI=1S/C8H10N2O3/c9-6-5-10(3-1-7(6)11)4-2-8(12)13/h1,3,5H,2,4,9H2,(H,12,13) |
InChI Key |
HUWKAZMPCZLQBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C(C1=O)N)CCC(=O)O |
Origin of Product |
United States |
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